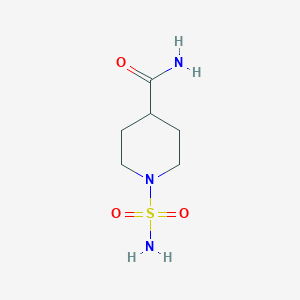

1-Sulfamoylpiperidine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-sulfamoylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O3S/c7-6(10)5-1-3-9(4-2-5)13(8,11)12/h5H,1-4H2,(H2,7,10)(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUULZNGBFUGUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801272426 | |

| Record name | 1-(Aminosulfonyl)-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087792-44-6 | |

| Record name | 1-(Aminosulfonyl)-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Aminosulfonyl)-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Sulfamoylpiperidine-4-carboxamide

This guide provides a comprehensive overview of a reliable synthetic pathway for 1-sulfamoylpiperidine-4-carboxamide, a valuable building block for researchers, scientists, and drug development professionals. The document outlines the strategic considerations behind the chosen synthetic route, a detailed experimental protocol, and methods for the characterization of the final compound.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] The incorporation of a sulfamoyl group can significantly modulate the physicochemical properties of a molecule, influencing its solubility, membrane permeability, and ability to engage in hydrogen bonding—all critical parameters in drug design. This guide details a direct and efficient method for the synthesis of this compound, starting from the commercially available piperidine-4-carboxamide (isonipecotamide).

The strategic approach focuses on the direct N-sulfamoylation of the secondary amine of the piperidine ring. This method is chosen for its atom economy and the relatively mild conditions required, which are compatible with the primary amide functionality at the 4-position.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, suggests a straightforward disconnection at the nitrogen-sulfur bond. This bond can be readily formed through the reaction of a secondary amine (piperidine-4-carboxamide) with a suitable sulfamoylating agent.

Caption: Retrosynthetic approach for this compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves a one-step N-sulfamoylation of piperidine-4-carboxamide using sulfamoyl chloride in the presence of a suitable base. Sulfamoyl chloride is a common and effective reagent for the introduction of the -SO₂NH₂ group onto an amine.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Piperidine-4-carboxamide | ≥98% | Commercially Available[2][3][4][5] |

| Sulfamoyl chloride | 98% | Commercially Available |

| Triethylamine (TEA) | ≥99.5%, anhydrous | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |

| Brine (saturated NaCl solution) | Prepared in-house | |

| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | |

| Diethyl ether | ACS Grade | Commercially Available |

| Ethyl acetate | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add piperidine-4-carboxamide (1.0 eq). Suspend the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of starting material).

-

Addition of Base: Cool the suspension to 0 °C using an ice bath. Add triethylamine (1.2 eq) dropwise to the stirred suspension.

-

Addition of Sulfamoylating Agent: In a separate dry flask, dissolve sulfamoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes. The reaction is exothermic, and a slow addition rate is crucial to maintain the temperature.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 7:3 v/v). The starting material and product should have different Rf values.

-

Workup: Upon completion of the reaction, quench the mixture by the slow addition of deionized water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) can be employed to yield the pure this compound as a solid.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the piperidine ring protons, with a downfield shift of the protons adjacent to the nitrogen upon sulfamoylation. A broad singlet for the carboxamide protons (-CONH₂) and a singlet for the sulfamoyl protons (-SO₂NH₂). |

| ¹³C NMR | Peaks corresponding to the carbon atoms of the piperidine ring and the carbonyl carbon of the carboxamide. |

| FT-IR (ATR) | Characteristic absorption bands for N-H stretching of the primary amide and sulfamide (around 3400-3200 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and S=O stretching of the sulfamoyl group (asymmetric and symmetric stretches around 1350 and 1150 cm⁻¹, respectively). |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺ or [M+Na]⁺). |

| Melting Point | A sharp melting point range for the purified solid product. |

Safety Considerations

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

-

Sulfamoyl chloride is corrosive and moisture-sensitive; handle with care under an inert atmosphere.

-

Triethylamine is a flammable and corrosive liquid.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

The described synthetic pathway offers a direct and efficient method for the preparation of this compound. The use of commercially available starting materials and well-established reaction conditions makes this protocol accessible and scalable for various research and development applications. The provided guidelines for reaction execution, purification, and characterization will aid in the successful synthesis and validation of this important chemical entity.

References

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. piperidine-4-carboxamide - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Piperidine-4-carboxamide hydrochloride | C6H13ClN2O | CID 17860666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperidine-4-carboxamidine | 951625-94-8 [amp.chemicalbook.com]

1-Sulfamoylpiperidine-4-carboxamide chemical properties

An In-depth Technical Guide on 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides: Synthesis, Chemical Properties, and Biological Activity

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable pharmacokinetic properties.[1][2] When functionalized with a sulfamoyl group and a carboxamide moiety, it gives rise to a class of compounds with significant biological potential. While the specific molecule "1-Sulfamoylpiperidine-4-carboxamide" is not extensively documented, a closely related and well-studied class, the 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides , has emerged as a potent family of enzyme inhibitors.[3][4]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives. These compounds have garnered significant attention as highly effective inhibitors of human carbonic anhydrases (hCAs), particularly isoforms IX and XII, which are associated with tumorigenesis.[3] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising chemical scaffold.

Physicochemical and Predicted Drug-like Properties

The physicochemical characteristics of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives are crucial for their behavior in biological systems. These properties, including molecular weight, lipophilicity (logP), and hydrogen bonding capabilities, influence their absorption, distribution, metabolism, and excretion (ADME) profile. Below is a table summarizing key properties for representative compounds from this class.

| Compound Reference | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| Compound 5 | C23H28N4O5S | 472.56 | 134-135 | - | 2 | 7 |

| Compound 8 | C25H32N4O4S | 484.61 | 137-138 | - | 2 | 6 |

| Compound 11 | C24H30N4O4S | 470.58 | 132-133 | - | 2 | 6 |

| Compound 14 | C20H23N3O4S | 401.48 | 168-170 | - | 3 | 5 |

| Compound 15 | C21H25N3O4S | 415.51 | 219-220 | - | 3 | 5 |

| Compound 20 | C20H22ClN3O4S | 435.92 | 198-200 | - | 3 | 5 |

Data compiled from supporting information provided in scientific literature.[5] Predicted properties offer an initial assessment of the drug-likeness of these compounds.

Synthesis of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives

The synthesis of this class of compounds is a multi-step process that begins with commercially available starting materials and employs standard amide coupling reactions. The general synthetic pathway is robust and allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).[3]

General Synthetic Workflow

The synthesis can be logically broken down into three main stages:

-

Formation of the Piperidine-Benzoyl Linkage: Coupling of a sulfanilamide derivative with a piperidine-4-carboxylate ester.

-

Saponification: Hydrolysis of the ester to the corresponding carboxylic acid, which serves as a key intermediate.

-

Final Amide Coupling: Reaction of the carboxylic acid intermediate with a variety of primary or secondary amines (such as substituted piperazines or benzylamines) to yield the final carboxamide derivatives.[3]

Caption: General synthetic workflow for 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives.

Detailed Experimental Protocol: Synthesis of Intermediate Acid

This protocol details the synthesis of the key carboxylic acid intermediate, which is the precursor to the final diverse set of carboxamides.

Step 1: Synthesis of Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate (Ester Intermediate)

-

To a solution of sulfanilamide (1 equivalent) in dry acetonitrile (MeCN), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).

-

Stir the mixture at room temperature for 10 minutes.

-

Add ethyl piperidine-4-carboxylate (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the ester intermediate.[3]

Step 2: Synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic Acid (Acid Intermediate)

-

Dissolve the purified ester intermediate (1 equivalent) in a 3:1 mixture of ethanol (EtOH) and water.

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2 equivalents) to the solution.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Remove the ethanol under vacuum.

-

Cool the remaining aqueous residue in an ice bath and acidify to approximately pH 3-4 with a 6N aqueous solution of hydrochloric acid (HCl).

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the pure carboxylic acid intermediate.[5]

Biological Activity and Mechanism of Action

The primary biological target of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[6]

Inhibition of Human Carbonic Anhydrases

Several isoforms of human carbonic anhydrase (hCA) exist, playing crucial roles in various physiological processes.[6] The cytosolic isoforms hCA I and II are ubiquitous, while isoforms like hCA IX and XII are tumor-associated, being overexpressed in many solid tumors in response to hypoxia.[3] These tumor-associated isoforms are involved in pH regulation, facilitating cancer cell survival and proliferation in the acidic tumor microenvironment.[3]

Derivatives of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide have demonstrated potent, often nanomolar, inhibitory activity against several hCA isoforms.[3] Notably, certain derivatives exhibit significant selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic hCA I and II, making them attractive candidates for the development of targeted anticancer therapies.[3]

Mechanism of Action

The inhibitory mechanism of this class of compounds is characteristic of sulfonamide-based CA inhibitors. The primary zinc-binding group, the deprotonated sulfonamide moiety (-SO2NH-), coordinates directly to the Zn(II) ion in the enzyme's active site. This coordination displaces the zinc-bound hydroxide ion, which is the key nucleophile in the catalytic hydration of carbon dioxide.[6]

The "tail" portion of the inhibitor, in this case, the substituted piperidine-4-carboxamide group, extends out of the active site cavity and can form additional interactions with amino acid residues lining the active site. These secondary interactions are critical for determining the inhibitor's potency and isoform selectivity.[3]

Caption: Mechanism of carbonic anhydrase inhibition by 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides.

Analytical and Characterization Methods

The structural confirmation and purity assessment of synthesized 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives are essential. A combination of spectroscopic and chromatographic techniques is typically employed.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure, ensuring that the desired transformations have occurred and providing information about the connectivity of atoms.[5]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the synthesized compounds, confirming their elemental composition.[3][5]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the sulfonamide (S=O stretches), amide (C=O stretch), and N-H bonds.[5]

Purity Determination: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a standard and reliable method for assessing the purity of sulfonamide-containing compounds.[7][8][9]

Exemplary Protocol for Purity Analysis

-

Column: Use a C8 or C18 reverse-phase column (e.g., YMC-Triart C8, 250 x 4.6 mm, 5 µm).[9]

-

Mobile Phase:

-

Mobile Phase A: Water with 0.1% formic acid.[8]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program:

-

Start with a higher percentage of Mobile Phase A (e.g., 95%).

-

Over 20-30 minutes, run a linear gradient to a higher percentage of Mobile Phase B (e.g., 95%).

-

Hold at high organic phase for 5 minutes.

-

Return to initial conditions and allow the column to re-equilibrate for 5-10 minutes.

-

-

Injection Volume: 5-10 µL.

-

Column Temperature: 25-30 °C.

-

Detection: UV detection at a wavelength where the aromatic rings show strong absorbance, typically around 265-270 nm.[8][9]

-

Sample Preparation: Dissolve the compound in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, to a concentration of approximately 0.1-0.25 mg/mL.[8]

-

Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. For high-purity compounds, this should be >95%.[5]

Biological Activity Assay: Stopped-Flow CO₂ Hydration Assay

The inhibitory potency (Ki) of these compounds against different CA isoforms is commonly determined using a stopped-flow instrument that measures the enzyme-catalyzed CO₂ hydration reaction.[3][10]

Protocol for Measuring CA Inhibition

-

Principle: The assay follows the change in pH associated with the hydration of CO₂ to bicarbonate and a proton. A pH indicator (e.g., p-nitrophenol) is used, and the change in its absorbance is monitored over time.

-

Reagents:

-

Purified recombinant human CA isoforms (e.g., hCA I, II, IX, XII).

-

Buffer solution (e.g., TRIS or HEPES, pH 7.5).

-

pH indicator solution.

-

CO₂-saturated water (substrate).

-

Inhibitor stock solutions of varying concentrations, typically prepared in DMSO.

-

-

Procedure:

-

Equilibrate all solutions to a constant temperature (e.g., 25 °C).

-

In the stopped-flow instrument's syringe, mix the enzyme solution (containing the buffer, pH indicator, and a known concentration of the CA isoform) with the inhibitor solution at the desired concentration.

-

Rapidly mix this enzyme-inhibitor solution with the CO₂-saturated water.

-

Monitor the change in absorbance of the pH indicator at the appropriate wavelength over a short time course (milliseconds to seconds).

-

The initial rates of the reaction are determined from the slope of the absorbance change versus time.

-

-

Data Analysis:

-

Calculate the percentage of remaining enzyme activity at each inhibitor concentration relative to the uninhibited control.

-

Plot the percentage of activity against the logarithm of the inhibitor concentration.

-

Fit the data to the appropriate dose-response equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion

The 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide scaffold represents a highly valuable and versatile class of compounds for drug discovery. Their straightforward synthesis allows for extensive chemical modification, and their demonstrated ability to potently and selectively inhibit tumor-associated carbonic anhydrase isoforms positions them as promising leads for the development of novel anticancer therapeutics. The methodologies for their synthesis, characterization, and biological evaluation are well-established, providing a solid foundation for further research and development in this area.

References

-

Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. American Chemical Society. Available at: [Link]

-

Di Fiore, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Di Fiore, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Available at: [Link]

-

Angeli, A., et al. (2013). Carbonic Anhydrase Inhibitors. Cloning, Characterization, and Inhibition Studies of a New β-Carbonic Anhydrase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]

-

Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv. Available at: [Link]

-

Sathianathen, N. J., et al. (2018). Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy. Metabolites. Available at: [Link]

-

Prajapati, M. M., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

-

Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. Available at: [Link]

-

Patyra, E., et al. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules. Available at: [Link]

-

Supuran, C. T. (2016). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Carbonic anhydrase inhibitor. Wikipedia. Available at: [Link]

-

Di Fiore, A., et al. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors - Supporting Information. UniCA IRIS. Available at: [Link]

-

Martini, S., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Journal of Medicinal Chemistry. Available at: [Link]

-

Hrunner, C., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases. Available at: [Link]

-

1-(4-fluorobenzoyl)-N-[(1S)-1-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide. PubChem. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]

-

Discovery of piperidine carboxamide TRPV1 antagonists. ResearchGate. Available at: [Link]

-

Exploring the Chemical Properties and Applications of Piperidine-4-carboxamide. LinkedIn. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. iris.unica.it [iris.unica.it]

- 6. tandfonline.com [tandfonline.com]

- 7. ymerdigital.com [ymerdigital.com]

- 8. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]

- 9. tis.wu.ac.th [tis.wu.ac.th]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the 1-Sulfamoylpiperidine-4-carboxamide Molecular Structure: A Scaffold for Potent Enzyme Inhibition

This guide provides a comprehensive technical overview of the 1-sulfamoylpiperidine-4-carboxamide core structure, a pivotal scaffold in the design of targeted therapeutics. Addressed to researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and significant biological applications of this molecule, with a particular focus on its role in the development of carbonic anhydrase inhibitors. The narrative emphasizes the causal relationships behind experimental design and the principles of robust scientific validation.

Introduction: The Strategic Importance of the Sulfamoylpiperidine Scaffold

The this compound moiety represents a versatile and strategically important scaffold in modern medicinal chemistry. Its inherent structural features—a piperidine ring conferring favorable pharmacokinetic properties, a sulfamoyl group for strong interactions with metallic enzyme centers, and a carboxamide group for versatile derivatization—make it an attractive starting point for the development of potent and selective enzyme inhibitors. While the parent compound is not extensively documented as a standalone agent, its derivatives have emerged as powerful modulators of critical biological targets, most notably the carbonic anhydrase family of enzymes.[1] This guide will dissect the core structure and extrapolate from its derivatives to provide a holistic understanding of its potential in drug discovery.

Physicochemical Properties of the Core Structure

A thorough understanding of the physicochemical properties of a core scaffold is fundamental to predicting its behavior in biological systems and guiding the design of derivatives with optimal drug-like characteristics. The properties of this compound can be estimated using computational models, providing a baseline for experimental validation.[2][3]

| Property | Predicted Value | Significance in Drug Design |

| Molecular Formula | C₆H₁₃N₃O₃S | Defines the elemental composition and molecular weight. |

| Molecular Weight | 207.25 g/mol | Influences absorption and distribution; values under 500 Da are generally preferred for oral bioavailability. |

| Topological Polar Surface Area (TPSA) | 104.9 Ų | A key indicator of membrane permeability and oral bioavailability. |

| logP (Octanol-Water Partition Coefficient) | -1.2 | Predicts the lipophilicity of the molecule, affecting its solubility and ability to cross cell membranes. |

| Hydrogen Bond Donors | 3 | The number of hydrogen bond donors influences solubility and target binding. |

| Hydrogen Bond Acceptors | 5 | The number of hydrogen bond acceptors affects solubility and interactions with biological targets. |

Note: These values are computationally predicted and should be confirmed experimentally.

Synthesis of the this compound Scaffold

Proposed Synthetic Pathway

The synthesis of the this compound core can be logically approached in two main stages: the formation of the N-sulfonylpiperidine ring and the subsequent amidation of the 4-carboxy group.

Sources

- 1. Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Possible Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calculating physical properties of organic compounds for environmental modeling from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prediction of physicochemical properties of organic molecules using van der Waals surface electrostatic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures | MDPI [mdpi.com]

- 6. Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine – Biosciences Biotechnology Research Asia [biotech-asia.org]

An In-Depth Technical Guide to 1-Sulfamoylpiperidine-4-carboxamide: Synthesis, Properties, and Therapeutic Potential

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties and synthetic versatility.[1][2] When functionalized with a sulfonamide group, these derivatives often exhibit a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3][4] This guide provides a comprehensive technical overview of 1-Sulfamoylpiperidine-4-carboxamide, a molecule of interest at the intersection of these two critical pharmacophores. While specific research on this exact compound is limited, this document will detail its known properties and extrapolate potential synthetic routes and biological applications based on extensive analysis of structurally related compounds.

Chemical Identity and Properties

IUPAC Name and Synonyms

The formal designation for the compound of interest under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is This compound .[5]

Common synonyms and identifiers include:

-

1-(Aminosulfonyl)piperidine-4-carboxamide

-

CAS Number: 1087792-44-6[5]

-

Molecular Formula: C₆H₁₃N₃O₃S[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Weight | 207.25 g/mol | [5] |

| PubChem CID | 39869888 | [5] |

| MDL Number | MFCD11099618 | [5] |

Proposed Synthesis of this compound

While a specific, published synthetic protocol for this compound is not available, a plausible and efficient route can be designed based on established methods for the synthesis of N-unsubstituted sulfonamides and piperidine carboxamides. The proposed pathway involves two key steps: the sulfamoylation of a piperidine precursor followed by amidation of the carboxylic acid moiety.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Sulfamoylpiperidine-4-carboxylic acid

-

Reaction Setup: To a solution of piperidine-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine (2.2 equivalents).

-

Addition of Sulfamoylating Agent: Cool the reaction mixture to 0°C in an ice bath. Add a solution of sulfamoyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Synthesis of this compound

-

Activation of Carboxylic Acid: Suspend 1-sulfamoylpiperidine-4-carboxylic acid (1 equivalent) in anhydrous DCM. Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Stir the mixture at room temperature for 2-4 hours until the evolution of gas ceases, indicating the formation of the acyl chloride.

-

Amidation: In a separate flask, prepare a concentrated solution of ammonium hydroxide or bubble ammonia gas through a suitable solvent. Cool this solution to 0°C.

-

Reaction: Slowly add the freshly prepared acyl chloride solution to the ammonia solution at 0°C.

-

Work-up and Purification: Stir the reaction mixture for an additional 1-2 hours at room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Potential Biological Activities and Therapeutic Applications

Direct biological data for this compound is not currently available in the public domain. However, based on its structural motifs—a piperidine ring and a sulfonamide group—we can infer its potential as a bioactive molecule. The sulfonamide moiety is a well-established pharmacophore with a broad range of therapeutic applications.[4][7]

Potential as an Antibacterial Agent

Sulfonamide-containing compounds were among the first effective antimicrobial drugs and continue to be a source of new antibacterial agents.[4][8] The sulfamoyl group can act as a structural mimic of para-aminobenzoic acid (PABA), an essential substrate for dihydropteroate synthase (DHPS) in bacteria, thereby inhibiting folic acid synthesis.[2]

Caption: Potential mechanism of antibacterial action via DHPS inhibition.

Recent studies on novel sulfonamide derivatives containing a piperidine moiety have demonstrated excellent in vitro antibacterial potency against plant bacterial pathogens.[1][2] This suggests that this compound could be a promising candidate for further investigation as an antibacterial agent.

Other Potential Therapeutic Applications

The versatility of the sulfonamide and piperidine scaffolds suggests a range of other potential therapeutic applications for this compound. These include:

-

Antiviral Activity: Many sulfonamide derivatives have been shown to possess antiviral properties.[3]

-

Anticancer Activity: The sulfonamide group is a key feature in several anticancer drugs, often acting as inhibitors of carbonic anhydrase, an enzyme overexpressed in many tumors.[4]

-

Anti-inflammatory and Analgesic Effects: Piperidine derivatives are known to have analgesic properties, and some sulfonamides exhibit anti-inflammatory activity.[4]

Future Directions and Conclusion

This compound represents an intriguing, yet underexplored, molecule with significant potential in drug discovery and development. The lack of specific published data highlights an opportunity for novel research in this area.

Key areas for future investigation include:

-

Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthetic route, along with full characterization of the compound's physicochemical properties.

-

In Vitro Biological Screening: A comprehensive screening of this compound against a panel of bacterial and fungal strains, as well as various cancer cell lines and viral targets.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues to understand the key structural features required for biological activity.

References

-

American Elements. This compound. [Link]

-

Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2753. [Link]

-

Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PubMed, 36946369. [Link]

-

PubChem. 1-(4-fluorobenzoyl)-N-[(1S)-1-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide. [Link]

-

PubChem. 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide. [Link]

-

ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

-

Krasavin, M. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 28(1), 7. [Link]

-

Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry, 7(2), 130-150. [Link]

-

Akhtar, M. J., et al. (2021). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). RSC Advances, 11(35), 21563-21586. [Link]

-

Zafar, W., et al. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Journal of Coordination Chemistry, 76(9-10), 1187-1216. [Link]

-

Chen, W., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Chemistry, 21(23), 2448-2468. [Link]

-

Sulaiman, A. A., et al. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). R Discovery. [Link]

-

Wang, S., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(22), 3686-3719. [Link]

-

CP Lab Safety. 1-Sulfamoylpiperidine-4-carboxylic acid, 95% Purity, C6H12N2O4S, 1 gram. [Link]

-

ResearchGate. I2-mediated synthesis of N-unsubstituted sulfonamides 30 from thiols 29 and ammonia. [Link]

-

ChemSrc. 4-[(methylamino)methyl]-n-phenylpiperidine-1-carboxamide hydrochloride. [Link]

-

PubChem. 1-Benzylpiperidine-4-carboxamide. [Link]

-

PubChem. 4-(Aminomethyl)piperidine-1-carboximidamide. [Link]

-

PubChem. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. [Link]

Sources

- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ajchem-b.com [ajchem-b.com]

- 5. americanelements.com [americanelements.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Novel Sulfamoylpiperidine Carboxamides: A Technical Guide for Drug Discovery Professionals

Abstract

The sulfamoylpiperidine carboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of this promising class of compounds. We will delve into the causality behind experimental designs, from synthetic strategies to detailed biological assay protocols, offering field-proven insights for researchers, scientists, and drug development professionals. This document is structured to serve as a practical and authoritative resource, grounded in comprehensive references to primary scientific literature.

Introduction: The Rise of a Versatile Scaffold

The piperidine ring is a ubiquitous motif in pharmaceuticals, valued for its favorable physicochemical properties and its role as a versatile linker and pharmacophoric element.[1][2] When combined with a sulfamoyl carboxamide functionality, the resulting scaffold gains unique electronic and steric features that enable it to interact with a wide array of biological targets. Initially explored for their diuretic properties, sulfamoyl-containing compounds have since been developed into potent inhibitors of enzymes such as carbonic anhydrases and proteases, as well as modulators of protein-protein interactions, like those involved in viral capsid assembly.[3][4] This guide will focus on the journey from initial discovery to the optimization of novel sulfamoylpiperidine carboxamides, highlighting their potential in various therapeutic areas.

Synthetic Strategies: From Conception to Compound

The synthesis of sulfamoylpiperidine carboxamides typically involves a convergent approach, centered around the formation of a stable amide bond between a sulfamoyl-functionalized benzoic acid and a piperidine derivative. The choice of coupling reagents and reaction conditions is critical to ensure high yields and purity, especially when dealing with complex or chiral starting materials.

General Synthetic Workflow

A representative synthetic pathway commences with the activation of a carboxylic acid, followed by its reaction with the desired amine. The following diagram illustrates a common synthetic route.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

A-Z Guide to Synthesizing 1-Sulfamoylpiperidine-4-carboxamide Precursors for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-sulfamoylpiperidine-4-carboxamide moiety is a cornerstone in contemporary medicinal chemistry, serving as a critical pharmacophore in a multitude of therapeutic agents. Its distinctive structural features, including a hydrogen-bond accepting sulfamoyl group and a hydrogen-bond donating carboxamide, enable potent and selective interactions with various biological targets. This guide provides a comprehensive overview of the synthesis of key precursors for this valuable scaffold, focusing on practical experimental protocols, mechanistic rationale, and strategic considerations for drug development.

Strategic Deconstruction: Retrosynthetic Analysis

The synthetic approach to this compound is best conceptualized through a retrosynthetic analysis. This process logically dissects the target molecule into simpler, more readily available precursors. The primary disconnection severs the bond between the piperidine nitrogen and the sulfur atom of the sulfamoyl group. This step reveals two key building blocks: piperidine-4-carboxamide and a suitable sulfamoylating agent . A subsequent disconnection of the amide bond in piperidine-4-carboxamide further simplifies the pathway, leading back to a derivative of piperidine-4-carboxylic acid .

Figure 1: Retrosynthetic pathway for this compound, illustrating the key precursors.

Synthesis of the Core Precursor: Piperidine-4-carboxamide

The journey to the target molecule begins with the synthesis of the piperidine-4-carboxamide core. A common and efficient starting material for this is ethyl isonipecotate (ethyl piperidine-4-carboxylate).

Step 1: Amidation of Ethyl Isonipecotate

The conversion of the ethyl ester to the primary amide is a crucial first step. This is typically achieved through ammonolysis, a reaction that requires careful handling of gaseous ammonia.

Experimental Protocol: Synthesis of Isonipecotamide (Piperidine-4-carboxamide)

-

Reaction Setup: In a pressure-rated vessel, dissolve ethyl isonipecotate (1.0 equivalent) in methanol.

-

Ammonia Saturation: Cool the vessel in a dry ice/acetone bath and bubble anhydrous ammonia gas through the solution until saturation is reached.

-

Heating and Reaction Monitoring: Securely seal the vessel and heat the mixture to 80-100 °C. Monitor the reaction's progress over 12-24 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Isolation and Purification: After cooling the vessel to room temperature, carefully vent the excess ammonia in a well-ventilated fume hood. Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether to yield pure isonipecotamide.

| Parameter | Value |

| Starting Material | Ethyl Isonipecotate |

| Key Reagent | Anhydrous Ammonia |

| Solvent | Methanol |

| Temperature | 80-100 °C |

| Typical Yield | >90% |

Step 2: Strategic Nitrogen Protection

To ensure selective sulfamoylation at the piperidine nitrogen, the secondary amine must be temporarily protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[1][2]

Experimental Protocol: N-Boc Protection of Isonipecotamide

-

Reaction Setup: Dissolve isonipecotamide (1.0 equivalent) in a mixture of dioxane and water.

-

Base and Reagent Addition: Add sodium bicarbonate (2.0-3.0 equivalents) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equivalents).

-

Reaction Progression: Stir the mixture at room temperature for 4-12 hours, monitoring the disappearance of the starting material by TLC.

-

Work-up and Isolation: Remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the N-Boc-protected piperidine-4-carboxamide.

Figure 2: Synthetic workflow for the preparation of the N-Boc protected piperidine-4-carboxamide precursor.

The Sulfamoylating Agent: Preparation and Handling

Sulfamoyl chloride is a highly effective reagent for introducing the sulfamoyl group, but its instability necessitates careful handling and often in situ generation.[3][4] A common laboratory-scale synthesis involves the reaction of chlorosulfonyl isocyanate with formic acid.[3]

Experimental Protocol: Synthesis of Sulfamoyl Chloride [3]

Caution: This reaction releases carbon monoxide and carbon dioxide and must be performed in a well-ventilated fume hood.[3]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, add chlorosulfonyl isocyanate (1.0 equivalent).

-

Reagent Addition: Slowly add formic acid (1.0 equivalent) to the flask, followed by toluene.

-

Reaction: Stir the resulting mixture at room temperature for approximately 10 hours.

-

Isolation: Remove the solvent under reduced pressure to yield sulfamoyl chloride as a crystalline solid, which should be used immediately in the subsequent step.[3]

The Final Assembly: Sulfamoylation and Deprotection

The culmination of the synthesis involves the coupling of the N-Boc protected piperidine-4-carboxamide with the sulfamoylating agent, followed by the removal of the Boc protecting group.

Experimental Protocol: Synthesis of this compound

-

Sulfamoylation: Dissolve N-Boc-piperidine-4-carboxamide (1.0 equivalent) in an aprotic solvent such as dichloromethane. Cool the solution in an ice bath and add a non-nucleophilic base like triethylamine (1.5 equivalents). Slowly add the freshly prepared sulfamoyl chloride (1.1 equivalents). Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC or LC-MS.

-

Aqueous Work-up: Quench the reaction with water and separate the organic layer. Extract the aqueous layer with dichloromethane. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Boc Deprotection: Dissolve the crude intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.[5] Stir the solution at room temperature for 1-4 hours. The deprotection is typically accompanied by the evolution of carbon dioxide gas.[5]

-

Product Isolation: Remove the solvent and excess acid under reduced pressure. Triturate the residue with diethyl ether to precipitate the final product, this compound, often as its corresponding salt.

| Parameter | Value |

| Protected Precursor | N-Boc-piperidine-4-carboxamide |

| Sulfamoylating Agent | Sulfamoyl Chloride |

| Base | Triethylamine |

| Deprotection Reagent | Trifluoroacetic Acid or HCl |

| Final Product | This compound |

Conclusion

The synthesis of this compound precursors is a well-defined process that hinges on standard organic transformations. The successful execution of this synthetic route relies on the careful selection of protective groups, precise control of reaction conditions, and diligent purification techniques. The protocols detailed in this guide offer a solid foundation for researchers engaged in the synthesis of this important pharmacophore, enabling the advancement of drug discovery programs targeting a wide array of diseases.

References

-

Greene's Protective Groups in Organic Synthesis: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

-

Piperidine Derivatives Synthesis and Applications: A comprehensive review on the synthesis and pharmacological applications of piperidine derivatives. Molecules, 2021. [Link]

-

BOC Protection and Deprotection: A technical overview of BOC protection and deprotection methods provided by J&K Scientific LLC. [Link]

-

Improved Synthesis of Sulfamoyl Chlorides: Kloek, J. A., & Leschinsky, K. L. (1976). An improved synthesis of sulfamoyl chlorides. The Journal of Organic Chemistry, 41(25), 4028-4029. [Link]

-

N-BOC-piperidine-4-carboxylic Acid as a Building Block: An overview of the utility of N-BOC-piperidine-4-carboxylic acid in chemical research. [Link]

-

Efficient Deprotection of Boc Group: A scientific article detailing an efficient deprotection method for the Boc group. [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profiling of 1-Sulfamoylpiperidine-4-carboxamide

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its biopharmaceutical behavior and developability. Poor solubility is a leading cause of failure for promising drug candidates, impacting everything from in vitro assay reliability to in vivo bioavailability. This guide provides a comprehensive framework for the systematic evaluation of the solubility of 1-Sulfamoylpiperidine-4-carboxamide, a molecule incorporating both sulfonamide and carboxamide functionalities. While extensive public data on this specific compound is limited, this document serves as a methodological roadmap. It details the theoretical underpinnings of solubility based on molecular structure, presents a strategic approach to solvent selection, and provides detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust solubility profile for novel chemical entities.

Introduction to this compound and the Imperative of Solubility

This compound (CAS 1087792-44-6) is a structured organic molecule featuring a piperidine scaffold substituted with two key functional groups: a sulfamoyl group (-SO₂NH₂) and a carboxamide group (-CONH₂).[1] The interplay of these groups—the potentially acidic nature of the sulfonamide, the hydrogen-bonding capabilities of both, and the overall polarity—creates a complex solubility profile that requires careful experimental characterization.

In drug discovery and development, solubility is not a monolithic property but a key variable that must be understood in different contexts:

-

Early Discovery: Kinetic solubility assays are used to quickly flag compounds that may have issues in high-throughput screening (HTS) bioassays.[2][3][4]

-

Lead Optimization: Thermodynamic solubility data becomes critical for establishing structure-activity relationships (SAR) and guiding chemical modifications to improve biopharmaceutical properties.[2][5][6]

-

Pre-formulation: A deep understanding of solubility in various aqueous buffers, co-solvents, and non-aqueous systems is essential for developing a viable dosage form with adequate bioavailability.[7]

This guide will systematically deconstruct the process of building a comprehensive solubility profile for a novel compound like this compound.

Part 1: Physicochemical Foundations and Structural Analysis

The solubility of a compound is dictated by its intrinsic physicochemical properties. An analysis of the structure of this compound provides the basis for forming an initial solubility hypothesis.

-

Functional Group Analysis:

-

Sulfamoyl Group (-SO₂NH₂): Sulfonamides are known to be weakly acidic.[8] The pKa of the sulfonamide proton influences the molecule's ionization state in response to pH. In solutions with a pH above its pKa, the molecule will be deprotonated, forming an anion that is generally more water-soluble than the neutral form.[8]

-

Carboxamide Group (-CONH₂): This group is generally neutral but is highly polar and can act as both a hydrogen bond donor and acceptor. This contributes to potential solubility in polar solvents.[9]

-

Piperidine Ring: This saturated heterocyclic core contributes to the molecule's overall size and lipophilicity.

-

-

Key Parameters Governing Solubility:

-

pKa (Acid Dissociation Constant): The pH-dependent solubility of ionizable drugs is a critical factor.[10] For this compound, the sulfonamide proton is the most likely acidic site. Determining its pKa is essential for predicting its solubility behavior in the gastrointestinal tract and in buffered formulations.

-

LogP / LogD (Partition/Distribution Coefficients): LogP is a measure of a compound's lipophilicity in its neutral state, while LogD accounts for lipophilicity at a specific pH. These values help predict if a compound will preferentially dissolve in a lipid (non-polar) or aqueous (polar) environment.

-

Crystal Lattice Energy: For a solid to dissolve, solvent molecules must provide sufficient energy to overcome the intermolecular forces holding the crystal lattice together.[11] Compounds that exist in multiple crystalline forms (polymorphs) can exhibit significantly different solubilities.[12] The thermodynamically most stable form will have the lowest solubility.

-

Part 2: A Strategic Framework for Solvent Selection

A rational solvent selection strategy is crucial for efficiently mapping the solubility profile. Solvents should be chosen to represent a range of polarities and chemical properties relevant to both biological and pharmaceutical processing contexts.

A typical screening panel would include:

| Solvent Category | Representative Solvents | Rationale for Inclusion |

| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid), pH 4.5 Acetate, pH 7.4 Phosphate (PBS) | To assess pH-dependent solubility and predict behavior in different regions of the GI tract. |

| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Capable of hydrogen bonding; commonly used in formulations and purification. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF) | Can accept hydrogen bonds and have high dielectric constants; common in analytical methods and as stock solution solvents. |

| Non-polar | Hexane, Toluene, Dichloromethane (DCM) | To determine solubility in lipophilic environments, relevant for certain extraction or formulation processes. |

The following diagram illustrates a logical workflow for selecting solvents and subsequent experimental approaches.

Caption: Logical workflow for solvent and method selection.

Part 3: Experimental Protocols for Solubility Determination

A critical distinction must be made between kinetic and thermodynamic solubility, as they measure different phenomena and are applicable at different stages of development.[5][6]

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a high-concentration organic stock (usually DMSO), begins to precipitate in an aqueous buffer.[4] It is a measure of supersaturation and is useful for high-throughput screening.[2][3] Kinetic solubility values are often higher than thermodynamic ones.[5][13]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid present.[4][7] The shake-flask method is the gold standard for this determination and is essential for late-stage optimization and formulation.[7][14]

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This protocol is the definitive method for determining equilibrium solubility.[7]

Objective: To determine the maximum concentration of this compound that dissolves in a given solvent at equilibrium.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., pH 7.4 PBS, Ethanol)

-

2 mL glass vials with screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm PTFE or equivalent)

-

HPLC-UV system or other suitable quantitative analytical instrument

-

Volumetric flasks and pipettes for dilutions

Procedure:

-

Preparation: Add an excess of solid compound to a pre-weighed vial. An amount that is visibly in excess after dissolution is required (e.g., ~2 mg).[6] Ensure solid is always present.[14]

-

Solvent Addition: Add a precise volume of the selected solvent (e.g., 1 mL) to the vial.

-

Equilibration: Cap the vials securely and place them on an orbital shaker. Agitate at a consistent speed (e.g., 300 RPM) and temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium.[14] A typical timeframe is 24-48 hours.[14][15] Equilibrium can be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[14]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully separate the saturated supernatant from the solid. This is a critical step.

-

Option A (Filtration): Withdraw a portion of the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean vial. Discard the first few drops to avoid adsorptive losses.

-

Option B (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid. Carefully pipette the clear supernatant.

-

-

Quantification:

-

Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or Methanol) to create a calibration curve.

-

Dilute the saturated supernatant with a suitable mobile phase or solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted samples and calibration standards via HPLC-UV (or LC-MS/MS for low concentrations).

-

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original undiluted supernatant, which represents the thermodynamic solubility.

Caption: Step-by-step workflow for the Shake-Flask method.

Protocol 2: High-Throughput Kinetic Solubility Assay

Objective: To rapidly estimate the solubility of this compound for early-stage screening.

Materials:

-

10 mM stock solution of the compound in 100% DMSO.[2]

-

Aqueous buffer (e.g., pH 7.4 PBS).

-

96-well microplates (UV-transparent if using spectrophotometry).

-

Automated liquid handler or multichannel pipettes.

-

Plate shaker.

-

Turbidimetric or nephelometric plate reader.

Procedure:

-

Plate Preparation: Add the aqueous buffer to the wells of the 96-well plate.

-

Compound Addition: Use a liquid handler to transfer a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the buffer, creating a high final concentration (e.g., 100 µM with 2% DMSO).[2] This is typically done in a serial dilution format across the plate.

-

Incubation: Seal the plate and shake for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[2]

-

Detection: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in signal is detected (indicating precipitation) is reported as the kinetic solubility.

Part 4: Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table for easy comparison.

Table 1: Hypothetical Solubility Profile of this compound

| Solvent | Solvent Type | Temp (°C) | pH | Method | Solubility (µg/mL) | Solubility (µM) |

|---|---|---|---|---|---|---|

| Water | Polar Protic | 25 | ~6.5 | Thermodynamic | < 10 | < 47 |

| PBS Buffer | Aqueous | 25 | 1.2 | Thermodynamic | < 10 | < 47 |

| PBS Buffer | Aqueous | 25 | 7.4 | Thermodynamic | 55 | 258 |

| PBS Buffer | Aqueous | 25 | 7.4 | Kinetic | 120 | 563 |

| Ethanol | Polar Protic | 25 | N/A | Thermodynamic | 1500 | 7035 |

| Acetone | Polar Aprotic | 25 | N/A | Thermodynamic | 850 | 3987 |

| DMSO | Polar Aprotic | 25 | N/A | Thermodynamic | > 20000 | > 93800 |

| Hexane | Non-polar | 25 | N/A | Thermodynamic | < 1 | < 5 |

Interpretation of Hypothetical Results:

-

Poor Intrinsic Aqueous Solubility: The low solubility in pure water and pH 1.2 buffer suggests the neutral form of the molecule is poorly soluble.

-

pH-Dependent Solubility: The significant increase in solubility at pH 7.4 compared to pH 1.2 strongly indicates the compound is acting as a weak acid (likely due to the sulfonamide group), being more soluble in its ionized form at higher pH.

-

Kinetic vs. Thermodynamic: As expected, the kinetic solubility value at pH 7.4 is considerably higher than the thermodynamic value, highlighting the formation of a supersaturated state.[5][6]

-

Organic Solvent Solubility: The compound shows good solubility in polar organic solvents like Ethanol and exceptional solubility in DMSO, which is consistent with its polar functional groups. Its insolubility in hexane confirms its polar nature.

Conclusion

A thorough characterization of solubility is a cornerstone of successful drug development. For a novel molecule like this compound, a systematic investigation is required. Based on its structure containing polar, hydrogen-bonding, and ionizable functional groups, one can hypothesize that it will exhibit poor intrinsic aqueous solubility that increases significantly with pH. It is expected to be soluble in polar organic solvents but insoluble in non-polar ones.

This guide provides the necessary theoretical background and practical, step-by-step protocols to experimentally verify this hypothesis. By distinguishing between and appropriately applying kinetic and thermodynamic methods, researchers can generate a robust and reliable solubility profile. This data is indispensable for guiding medicinal chemistry efforts, enabling effective in vitro screening, and laying the groundwork for successful formulation development.

References

-

Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]

- Ovid Technologies. (n.d.). Kinetic versus thermodynamic solubility temptations and risks.

-

Martin, A., & Bustamante, P. (1989). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 78(8), 615-620. [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- SlideShare. (n.d.). solubility experimental methods.pptx.

-

Perlovich, G. L., & Volkova, T. V. (2017). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 62(9), 2673-2683. [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

- Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

- ResearchGate. (2017). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

-

Wikipedia. (n.d.). Organic chemistry. Retrieved from [Link]

-

The BMJ. (1943). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 2(4304), 22-23. [Link]

- UNAM. (2001). Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents.

- PubChem. (n.d.). 1-(4-fluorobenzoyl)-N-[(1S)-1-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide.

-

American Elements. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bmj.com [bmj.com]

- 9. Organic chemistry - Wikipedia [en.wikipedia.org]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. semanticscholar.org [semanticscholar.org]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. researchgate.net [researchgate.net]

- 14. quora.com [quora.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

Physical and chemical properties of sulfamoyl-substituted piperidines

An In-Depth Technical Guide on the Physical and Chemical Properties of Sulfamoyl-Substituted Piperidines

Foreword

As a Senior Application Scientist, my experience has consistently shown that the journey of a drug candidate from bench to bedside is fundamentally governed by its molecular properties. Among the myriad of scaffolds in medicinal chemistry, the piperidine ring is a truly privileged structure, present in a vast number of pharmaceuticals.[1][2][3][4] When this versatile heterocycle is functionalized with a sulfamoyl group (—SO₂NH₂), a powerful pharmacophore renowned for its ability to bind to metalloenzymes, we unlock a class of compounds with significant therapeutic potential. This guide provides a deep dive into the essential physical and chemical properties of sulfamoyl-substituted piperidines, offering not just data and protocols, but the underlying scientific rationale that drives drug development. Our focus is on causality—understanding why these molecules behave as they do—to empower researchers in their quest for novel therapeutics.

The Synthetic Foundation: Crafting the Core Scaffold

The reliable synthesis of sulfamoyl-substituted piperidines is the gateway to exploring their therapeutic potential. The most prevalent and robust strategies involve the coupling of a sulfamoyl-bearing aromatic core with a piperidine moiety. A common and effective approach is the amide bond formation between 4-sulfamoylbenzoic acid and a functionalized piperidine, such as ethyl piperidine-4-carboxylate.[5][6]

This choice is causal: the carboxylic acid and the secondary amine of the piperidine are readily coupled using standard peptide coupling reagents. This method is not only efficient but also highly modular, allowing for diverse substitutions on the piperidine ring to fine-tune physicochemical properties.

Experimental Protocol: Synthesis of Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate

This protocol describes a validated, reproducible method for synthesizing a key intermediate.[5][6] The self-validating nature of this process lies in the sequential purification and characterization steps that confirm the identity and purity of the product at each stage.

Materials:

-

4-Sulfamoylbenzoic acid

-

Ethyl piperidine-4-carboxylate (ethyl isonipecotate)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

-

1-Hydroxybenzotriazole hydrate (HOBt)

-

Anhydrous Acetonitrile (CH₃CN)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

10% aqueous Citric Acid solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-sulfamoylbenzoic acid (1.0 eq), EDCI (1.1 eq), and HOBt (1.0 eq) in anhydrous CH₃CN.

-

Reaction Initiation: Stir the resulting mixture at room temperature for 30 minutes. This period is crucial for the formation of the activated HOBt-ester, which prevents side reactions and racemization.

-

Amine Addition: Add ethyl piperidine-4-carboxylate (1.0 eq) to the mixture.

-

Reaction Progression: Allow the reaction to stir at room temperature for 12 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Solvent Removal: Remove the acetonitrile in vacuo.

-

Workup - Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove unreacted acid and HOBt), 10% citric acid solution (to remove unreacted amine and EDCI byproducts), and finally, brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the residue via column chromatography or trituration with a suitable solvent like isopropyl ether to obtain the pure ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate.[5]

Synthesis Workflow Visualization

Caption: General workflow for the amide coupling synthesis of sulfamoyl-substituted piperidines.

Core Physicochemical Properties and Their Implications

The therapeutic efficacy of a drug is inextricably linked to its physicochemical properties. For sulfamoyl-substituted piperidines, three parameters are paramount: lipophilicity, aqueous solubility, and ionization state (pKa). These properties govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the molecule.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is typically expressed as LogP (the partition coefficient in an n-octanol/water system) or LogD (the distribution coefficient at a specific pH).

-

Expertise & Causality: The piperidine ring itself offers a balance of lipophilic and hydrophilic character.[7] The sulfamoyl group is polar and acts as a hydrogen bond donor and acceptor, generally decreasing lipophilicity. The overall LogP can be precisely modulated by introducing substituents. For instance, adding alkyl or aryl groups to the piperidine ring will increase LogP, while adding polar groups like hydroxyls will decrease it.[8] This modulation is a key strategy in drug design to optimize membrane permeability and avoid excessive accumulation in fatty tissues.[9]

Aqueous Solubility

Adequate aqueous solubility is essential for drug administration and absorption. Poor solubility can lead to low bioavailability and challenging formulation development.

-

Expertise & Causality: The solubility of sulfamoyl-substituted piperidines is influenced by a balance of forces. The sulfonamide group (-SO₂NH₂) and the piperidine nitrogen can participate in hydrogen bonding with water, enhancing solubility.[7] However, the overall carbon scaffold is hydrophobic. Strong intermolecular interactions in the crystal lattice can significantly decrease solubility; this is why different polymorphic forms of the same compound can exhibit vastly different solubilities. Introducing hydrophilic groups is a common strategy to improve this property.[9]

Acidity and Basicity (pKa)

The ionization state of a molecule at physiological pH (~7.4) dictates its charge, which in turn affects solubility, permeability, and target binding.

-

Expertise & Causality: Sulfamoyl-substituted piperidines are amphoteric, possessing both an acidic and a basic center.

-

Acidic Center: The sulfonamide proton (-SO₂NH ₂) is acidic, with a pKa typically in the range of 9-10.5. This acidity arises from the strong electron-withdrawing effect of the two adjacent sulfonyl oxygens, which stabilize the resulting conjugate base.

-

Basic Center: The piperidine nitrogen is basic, with a pKa typically around 8-9. Its basicity is influenced by substituents; electron-withdrawing groups (like the N-acyl sulfamoyl benzoyl group) will decrease its basicity.

-

At physiological pH 7.4, the piperidine nitrogen will be predominantly protonated (a positively charged ammonium ion), while the sulfonamide group will be largely neutral. This charged state is critical for forming ionic interactions with biological targets, such as the negatively charged residues in an enzyme's active site.

Predicted Drug-like Properties: A Comparative Table

The following table presents calculated drug-like properties for representative compounds, showcasing how structural modifications influence these key parameters.

| Compound ID | Structure | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (TPSA) (Ų) |

| Acetazolamide | Reference Carbonic Anhydrase Inhibitor | 222.25 | -0.27 | 107.8 Ų |

| Compound 11[6] | 1-(4-sulfamoylbenzoyl)-N-(4-phenylpiperazin-1-yl)piperidine-4-carboxamide | 499.63 | 3.15 | 98.9 Ų |

| Compound 15[6] | N-benzyl-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide | 415.51 | 2.80 | 90.0 Ų |

Data adapted from predictive models used in drug discovery research.[6]

Analytical Characterization: Confirming Molecular Identity

Rigorous analytical characterization is the bedrock of trustworthiness in chemical research. It provides definitive proof of a molecule's structure and purity. For sulfamoyl-substituted piperidines, a standard suite of techniques is employed.[10]

Protocol: Standard Characterization Workflow

-

Mass Spectrometry (MS): Perform High-Resolution Mass Spectrometry (HRMS) to determine the exact mass of the compound. The measured mass should match the calculated mass for the molecular formula to within 5 ppm, confirming the elemental composition.

-

Nuclear Magnetic Resonance (NMR):

-